molecular formula C26H27NO4 B6545620 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 946359-03-1

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B6545620
CAS No.: 946359-03-1
M. Wt: 417.5 g/mol
InChI Key: QZZQQFULDMAQOL-UHFFFAOYSA-N
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Description

4-{[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-yl)Oxy]Methyl}-N-[(4-Methoxyphenyl)Methyl]Benzamide is an intriguing organic compound recognized for its intricate structure and potential applications across various scientific fields. With its unique benzofuran and benzamide functionalities, this compound holds promise in the domains of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-yl)Oxy]Methyl}-N-[(4-Methoxyphenyl)Methyl]Benzamide typically involves a series of steps including:

  • Formation of the 2,3-dihydro-1-benzofuran core.

  • Methylation of the 4-methoxyphenyl derivative.

  • Coupling the benzofuran and methoxyphenyl units through oxyalkylation.

  • Final coupling to form the benzamide.

Industrial Production Methods: Large-scale production may leverage catalytic methods and optimized reaction conditions to enhance yield and purity. Specific solvents and temperature controls are crucial to maintain the integrity of the complex molecular structure.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly affecting the benzofuran ring.

  • Reduction: Reduction reactions might target the benzamide functional group.

  • Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

  • Oxidized derivatives with altered ring structures.

  • Reduced compounds with modified amide groups.

  • Substituted products with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry:

  • As a building block in organic synthesis.

  • Studying its reactivity and stability.

Biology:

  • Potential use in developing biochemical assays.

  • Interaction studies with biological macromolecules.

Medicine:

  • Exploration as a pharmacophore in drug design.

  • Investigating its biological activity and therapeutic potential.

Industry:

  • Utilized in creating specialty chemicals.

Mechanism of Action

The compound's mechanism of action revolves around its ability to interact with specific molecular targets, such as enzymes or receptors, due to its unique structural components. The benzofuran ring may mimic natural substrates, while the benzamide group allows for binding interactions, influencing biological pathways and exerting its effects at the molecular level.

Comparison with Similar Compounds

  • 4-{[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-yl)Oxy]Methyl}-N-[(4-Hydroxyphenyl)Methyl]Benzamide.

  • 4-{[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-yl)Oxy]Methyl}-N-[(4-Chlorophenyl)Methyl]Benzamide.

Uniqueness: The presence of the methoxy group in 4-{[(2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-yl)Oxy]Methyl}-N-[(4-Methoxyphenyl)Methyl]Benzamide distinguishes it from similar compounds, providing distinct electronic properties and reactivity

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Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-26(2)15-21-5-4-6-23(24(21)31-26)30-17-19-7-11-20(12-8-19)25(28)27-16-18-9-13-22(29-3)14-10-18/h4-14H,15-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZQQFULDMAQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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